REACTION_CXSMILES
|
[ClH:1].C(OC(=O)[NH:8][CH2:9][CH2:10][NH:11][C:12]1[C:16]([C:17]2[N:21]([C:22]3[CH:27]=[CH:26][C:25]([F:28])=[C:24]([Br:29])[CH:23]=3)[C:20](=[O:30])[O:19][N:18]=2)=[N:15][O:14][N:13]=1)(C)(C)C>C(OCC)(=O)C>[ClH:1].[NH2:8][CH2:9][CH2:10][NH:11][C:12]1[C:16]([C:17]2[N:21]([C:22]3[CH:27]=[CH:26][C:25]([F:28])=[C:24]([Br:29])[CH:23]=3)[C:20](=[O:30])[O:19][N:18]=2)=[N:15][O:14][N:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2315 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCNC1=NON=C1C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O)=O
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
be stirred
|
Type
|
FILTRATION
|
Details
|
filtered, re-slurried in ethyl acetate (5 L)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC=1C(=NON1)C1=NOC(N1C1=CC(=C(C=C1)F)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 kg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 248.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |